![molecular formula C10H16O B14641664 Bicyclo[3.3.1]nonane-2-carbaldehyde CAS No. 54787-00-7](/img/structure/B14641664.png)
Bicyclo[3.3.1]nonane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[331]nonane-2-carbaldehyde is a bicyclic organic compound characterized by a unique structure that includes a bicyclo[331]nonane framework with an aldehyde functional group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with an appropriate dienophile to form the bicyclo[3.3.1]nonane skeleton. Subsequent functionalization at the 2-position introduces the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by selective oxidation processes to introduce the aldehyde functionality. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.3.1]nonane-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines, and other nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Imines, hydrazones.
Applications De Recherche Scientifique
Bicyclo[3.3.1]nonane-2-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of bicyclo[3.3.1]nonane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: Similar bicyclic structure but with ketone groups at the 2 and 6 positions.
Bicyclo[3.3.1]nonane-2,6-diol: Contains hydroxyl groups at the 2 and 6 positions.
Bicyclo[3.3.1]nonane-2,6-dinitrile: Features nitrile groups at the 2 and 6 positions.
Uniqueness
Bicyclo[3.3.1]nonane-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Propriétés
Numéro CAS |
54787-00-7 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
bicyclo[3.3.1]nonane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-7-10-5-4-8-2-1-3-9(10)6-8/h7-10H,1-6H2 |
Clé InChI |
BRAXXURPTXSRSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C(C1)C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


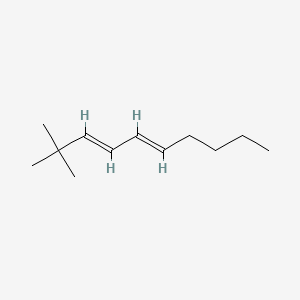
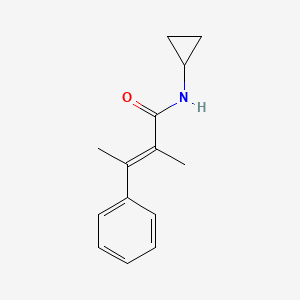
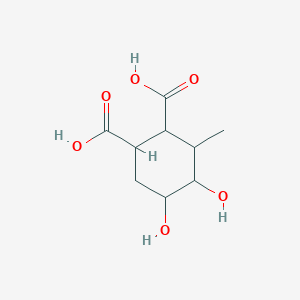
![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)

![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
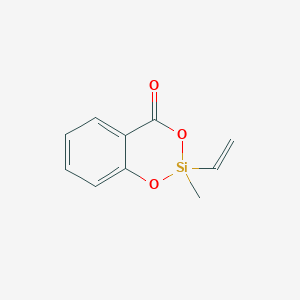
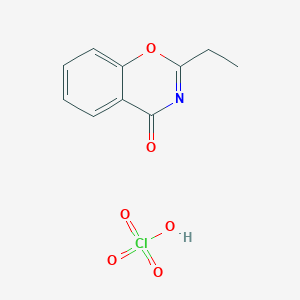

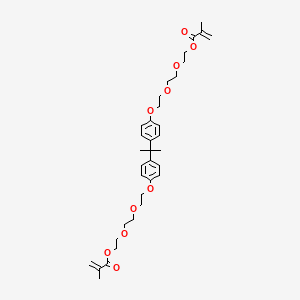
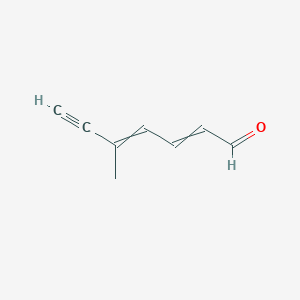
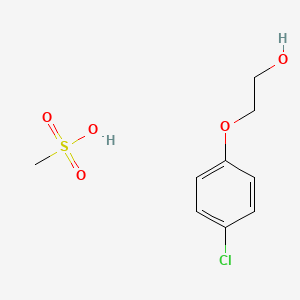
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
